1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one is an organic compound notable for its unique structural features, which include a propanone backbone, fluorine atoms, and a sulfanyl group. This compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. Its molecular formula is , and it has a molecular weight of 278.32 g/mol. The compound is primarily used in chemical synthesis and research applications due to its interesting chemical properties and potential biological activities .
The synthesis of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one typically involves the reaction of 4-fluorobenzene with a suitable sulfanylating agent. A common synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency, while purification techniques like recrystallization and chromatography are employed to achieve high-purity products .
The molecular structure of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one can be represented using various chemical notation systems:
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)F
LWHRFLYQNNEMSY-UHFFFAOYSA-N
This compound features two fluorine atoms attached to phenyl rings and a sulfanyl group linked to the propanone structure, which contributes to its unique chemical behavior .
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one can undergo various chemical reactions:
These reactions allow for the derivation of various products that can be further utilized in research and industrial applications.
The mechanism of action for 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one involves its interaction with specific biological targets. The compound's structure allows it to bind effectively to enzymes and receptors, potentially modulating their activity. The presence of fluorine enhances its binding affinity, making it a candidate for drug discovery efforts aimed at developing new therapeutic agents.
Relevant data regarding the compound's behavior under various conditions can provide insights into its suitability for different applications in research and industry .
The applications of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one are diverse:
This comprehensive analysis highlights the significance of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one in various scientific fields, emphasizing its potential as a valuable compound for ongoing research and development efforts.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5